3-Vinyl-4H-1,2-dithiin
Overview
Description
3-Vinyl-4H-1,2-dithiin is an organosulfur compound that is primarily derived from garlic (Allium sativum). It is one of the volatile compounds formed during the breakdown of allicin, a major sulfur-containing compound in garlic. This compound is known for its potential health benefits and is a subject of interest in various scientific research fields .
Scientific Research Applications
3-Vinyl-4H-1,2-dithiin has several applications in scientific research:
Chemistry: It is studied for its unique chemical properties and reactions.
Mechanism of Action
Future Directions
Vinyldithiins have been investigated as a preventative for cardiovascular disease and as antioxidants . They have been shown to significantly lower the incidence of platelet aggregation . Reduction of platelet aggregation may result in reduction of myocardial infarction or ischemic stroke . The masked dithioacetal functionality of the geminal vinyldithiin isomer can release small but biologically relevant amounts of hydrogen sulfide through a hydrolytic process . Furthermore, divalent organosulfur compounds themselves, such as vinyldithiins are known to reduce oxidative stress via a radical process, which would be relevant to the protection of the cardiovascular system . Ingestion of foods containing vinyldithiins and other organosulfur compounds may decrease the risk of gastric and colon cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Vinyl-4H-1,2-dithiin is typically formed through the decomposition of allicin. When garlic is crushed, the enzyme alliinase is released, converting alliin into allicin. Allicin then decomposes into 2-propenesulfenic acid and thioacrolein, which undergoes a Diels-Alder reaction to form this compound .
Industrial Production Methods
In industrial settings, this compound can be extracted from garlic oil macerates. The extraction process involves incubating crushed garlic in oil, which facilitates the formation of vinyldithiins. Optimized conditions for extraction include using Spanish garlic, olive or sunflower oil, and maintaining a temperature of 37°C for 6 hours. Microwave irradiation can significantly increase the yield of vinyldithiins .
Chemical Reactions Analysis
Types of Reactions
3-Vinyl-4H-1,2-dithiin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds.
Comparison with Similar Compounds
Similar Compounds
2-Vinyl-4H-1,3-dithiin: Another vinyldithiin isomer formed from garlic.
Allicin: The precursor to vinyldithiins, known for its antimicrobial properties.
Ajoene: Another organosulfur compound from garlic with antithrombotic properties.
Uniqueness
3-Vinyl-4H-1,2-dithiin is unique due to its specific formation pathway and its potent biological activities, particularly in inhibiting adipogenesis and providing cardiovascular benefits .
Properties
IUPAC Name |
3-ethenyl-3,4-dihydrodithiine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCAGKOLUBCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC=CSS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978072 | |
Record name | 3-Vinyl-4H-1,2-dithiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62488-53-3 | |
Record name | 3-Vinyl-4H-1,2-dithiin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Vinyl-4H-1,2-dithiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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